molecular formula C22H21ClN4O2S B2513122 3-(3-ethyl-4-piperidin-1-ylisoxazolo[5,4-d]pyrimidin-6-yl)-N-[2-(2-furyl)-1-methylethyl]propanamide CAS No. 1251686-31-3

3-(3-ethyl-4-piperidin-1-ylisoxazolo[5,4-d]pyrimidin-6-yl)-N-[2-(2-furyl)-1-methylethyl]propanamide

Cat. No. B2513122
CAS RN: 1251686-31-3
M. Wt: 440.95
InChI Key: GOPPNCSWNGSLTN-UHFFFAOYSA-N
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Description

3-(3-ethyl-4-piperidin-1-ylisoxazolo[5,4-d]pyrimidin-6-yl)-N-[2-(2-furyl)-1-methylethyl]propanamide is a useful research compound. Its molecular formula is C22H21ClN4O2S and its molecular weight is 440.95. The purity is usually 95%.
BenchChem offers high-quality 3-(3-ethyl-4-piperidin-1-ylisoxazolo[5,4-d]pyrimidin-6-yl)-N-[2-(2-furyl)-1-methylethyl]propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-ethyl-4-piperidin-1-ylisoxazolo[5,4-d]pyrimidin-6-yl)-N-[2-(2-furyl)-1-methylethyl]propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

Several studies focus on the synthesis and structural analysis of compounds with similar moieties, such as piperidine, pyrimidine, and isoxazolo[5,4-d]pyrimidine derivatives. For instance, research has shown the synthesis of novel heterocyclic compounds with potential antihypertensive properties through the incorporation of morpholine, piperidine, or piperazine groups (Bayomi et al., 1999). Additionally, structural activity relationship (SAR) studies have elucidated the importance of specific substituents in enhancing binding affinity to receptors, indicating the versatility of these cores in medicinal chemistry (Strekowski et al., 2016).

Antiproliferative and Antimicrobial Activities

Compounds with piperidine and pyrimidinone cores have been evaluated for their antiproliferative effects against various cancer cell lines, demonstrating the potential of these derivatives as anticancer agents (Mallesha et al., 2012). Similarly, derivatives of triazolo[1,5-a]pyrimidine have shown promising antibacterial activities, suggesting their applicability in addressing bacterial infections (Suresh et al., 2016).

Potential in Treating Neurological Disorders

Research into compounds with structural similarities, including the presence of piperidinyl and pyrimidinyl groups, indicates potential applications in treating neurological disorders. For example, certain derivatives have been identified as inhibitors of phosphodiesterases, suggesting their utility in modulating neuronal signaling pathways (Dumaitre & Dodic, 1996).

Anti-inflammatory Applications

The synthesis and evaluation of heterocyclic systems fused to a thiophene moiety, starting from citrazinic acid, have led to the identification of compounds with significant anti-inflammatory activity, comparable to known anti-inflammatory drugs (Amr et al., 2007).

properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-[4-(3,4-dihydro-1H-isoquinolin-2-yl)pyrimidin-2-yl]sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN4O2S/c1-29-19-7-6-17(23)12-18(19)25-21(28)14-30-22-24-10-8-20(26-22)27-11-9-15-4-2-3-5-16(15)13-27/h2-8,10,12H,9,11,13-14H2,1H3,(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOPPNCSWNGSLTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC=CC(=N2)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-chloro-2-methoxyphenyl)-2-{[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)pyrimidin-2-yl]sulfanyl}acetamide

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